Technical Monograph: 2-Allylnaphthalene (CAS 2489-87-4)
Technical Monograph: 2-Allylnaphthalene (CAS 2489-87-4)
[1][2][3]
Executive Summary & Chemical Identity
2-Allylnaphthalene (CAS 2489-87-4), also known as 3-(2-naphthyl)-1-propene, is a bicyclic aromatic hydrocarbon featuring a reactive allylic alkene tethered to the C2 position of a naphthalene ring.[1][2] It serves as a critical "privileged substrate" in advanced organic synthesis, particularly in the development of transition-metal-catalyzed allylic C–H functionalization, asymmetric amination, and radical carboboration methodologies.
In drug development, this scaffold acts as a model system for synthesizing allylic amines—a structural motif found in antifungal agents (e.g., Naftifine analogs) and calcium antagonists.[2] Its reactivity profile combines the stability of the naphthalene core with the versatile functionalization potential of the terminal alkene.[2]
Chemical Characterization Data
| Property | Specification |
| CAS Number | 2489-87-4 |
| IUPAC Name | 2-(prop-2-en-1-yl)naphthalene |
| Molecular Formula | C₁₃H₁₂ |
| Molecular Weight | 168.24 g/mol |
| Appearance | Clear to pale yellow viscous oil |
| Boiling Point | ~295 °C (Predicted) / Liquid at RT |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water |
| InChI Key | SPOPFXRSBQPLLV-UHFFFAOYSA-N |
Synthesis Methodologies
To ensure high purity for catalytic screening, two primary synthesis routes are recommended. The choice depends on available starting materials and tolerance for organometallic waste.[2]
Protocol A: Kumada Cross-Coupling (Scalable)
This method utilizes the nucleophilic attack of a Grignard reagent on an allyl halide.[2] It is preferred for gram-scale synthesis due to the low cost of reagents.[2]
Reagents:
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2-Bromonaphthalene[2]
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Magnesium turnings (activated)[2]
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Catalyst: Ni(dppp)Cl₂ (Nickel(II) dichloride 1,3-bis(diphenylphosphino)propane)[2]
Step-by-Step Workflow:
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Grignard Formation: Under inert atmosphere (N₂/Ar), react 2-bromonaphthalene (1.0 equiv) with Mg turnings (1.1 equiv) in anhydrous THF to form 2-naphthylmagnesium bromide.[2] Initiate with iodine crystal if necessary.[2]
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Coupling Reaction: Cool the Grignard solution to 0°C. Add Ni(dppp)Cl₂ (1–2 mol%).
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Addition: Dropwise add allyl bromide (1.2 equiv) to the solution. The reaction is exothermic; maintain temperature <10°C during addition.[2]
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Reflux: Warm to room temperature and reflux for 4–6 hours to ensure completion.
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Quench & Purification: Quench with saturated NH₄Cl. Extract with diethyl ether.[2] Dry over MgSO₄.[2] Purify via vacuum distillation or flash chromatography (Hexanes) to obtain a colorless oil.[2]
Protocol B: Suzuki-Miyaura MIDA Boronate Allylation (High Precision)
For applications requiring high functional group tolerance, the MIDA (N-methyliminodiacetic acid) boronate strategy is superior, avoiding the high reactivity of Grignard reagents.[2]
Mechanism: The slow release of the boronic acid from the MIDA ester allows for controlled transmetallation, reducing homocoupling side products.[2]
Step-by-Step Workflow:
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Charge: Combine 2-naphthyl MIDA boronate (1.0 equiv), Allyl bromide (2.0 equiv), and K₃PO₄ (3.0 M aq, 5 equiv) in Dioxane.
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Catalyst: Add Pd₂(dba)₃ (5 mol%) and a phosphine ligand (e.g., SPhos).[2]
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Reaction: Heat to 60°C for 12–16 hours.
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Workup: Dilute with EtOAc, wash with NaOH (1M) to remove MIDA byproduct, and concentrate.
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Isolation: Flash chromatography (SiO₂, 100% Hexanes).
Visualizing the Synthesis & Reactivity Landscape
The following diagram illustrates the synthesis of 2-allylnaphthalene and its downstream transformation into bioactive scaffolds via C-H activation and radical pathways.
Figure 1: Synthesis pathways (Kumada/Suzuki) and downstream applications of 2-allylnaphthalene in drug discovery and materials science.[2]
Applications in Drug Development & Catalysis
Synergistic Allylic C–H Amination
2-Allylnaphthalene is a benchmark substrate for validating synergistic solvent-catalyst paradigms .[2][4] Recent studies utilize this compound to demonstrate the direct conversion of allylic C-H bonds into allylic amines using Palladium catalysis assisted by specific solvation effects (e.g., ethanol/water mixtures).[2]
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Significance: This reaction mimics the core transformation required to synthesize Naftifine and Terbinafine (antimycotics), which rely on a naphthalene ring linked to an allylic amine.[2]
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Protocol Insight: The electron-rich naphthalene ring stabilizes the π-allyl palladium intermediate, making 2-allylnaphthalene an ideal model for optimizing regioselectivity (linear vs. branched products).[2]
Radical Carboboration
Transition-metal-free 1,2-carboboration utilizes 2-allylnaphthalene to install both an alkyl group and a boron moiety across the double bond.[2]
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Mechanism: A radical pathway initiated by blue LED light or thermal initiators, using bis(catecholato)diboron.[2][5]
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Utility: The resulting alkylboronates are versatile intermediates for Suzuki coupling, enabling the rapid construction of complex drug pharmacophores.[2]
Isomerization Studies
Catalysts like B(C₆F₅)₃ (tris(pentafluorophenyl)borane) promote the migration of the double bond in 2-allylnaphthalene to form conjugated 2-(1-propenyl)naphthalene.[2] This transformation is critical for studying thermodynamic control in olefin isomerization.[2]
Safety & Handling (MSDS Summary)
While specific toxicological data for 2-allylnaphthalene is less abundant than for naphthalene, it should be handled with standard precautions for aromatic hydrocarbons.[2]
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Hazards: Skin and eye irritant.[2] Potential respiratory irritant if inhaled.[2]
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The allylic double bond is susceptible to auto-oxidation over time; check for peroxide formation before distillation.[2]
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[2]
References
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Synergistic Solvent-Catalyst Paradigm for Sustainable Allylic C–H Functionalization. ChemRxiv. (2025).[2] Demonstrates the use of 2-allylnaphthalene as a primary substrate for amination yields.[2][4] Link
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MIDA Boronate Allylation – Synthesis of Ibuprofen. RSC Advances. (2020).[2][3] Details the Suzuki-Miyaura coupling protocol for allylic systems. Link
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Transition Metal-Free 1,2-Carboboration of Unactivated Alkenes. Journal of the American Chemical Society. (2018). Validates radical functionalization on the 2-allylnaphthalene scaffold. Link[2]
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Borane-Promoted C(sp3)-H Hydride Abstraction. Cardiff University Thesis. (2021). Describes the physical properties and isomerization reactivity of 2-allylnaphthalene. Link
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PubChem Compound Summary: 2-Allylnaphthalene. National Library of Medicine.[2] (Accessed 2026).[2] Chemical identity and physical property validation. Link
